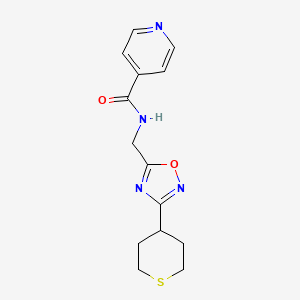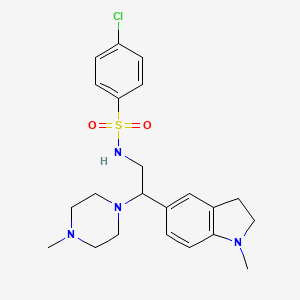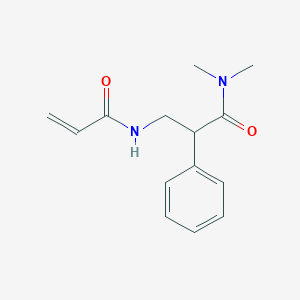![molecular formula C25H30N4O2 B2489142 N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185023-53-3](/img/structure/B2489142.png)
N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to “N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide” often involves multi-step reactions, such as the Ugi reaction, which can produce novel classes of compounds with diverse functionalities in good to excellent yields. This method has been successfully applied in the synthesis of related biologically active compounds, indicating its potential utility for synthesizing the compound (Amirani Poor et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar complexity typically employs spectroscopic techniques such as NMR and IR, along with X-ray crystallography. These methods help elucidate the compound’s configuration, conformation, and intramolecular interactions, crucial for understanding its chemical behavior and reactivity (Orek et al., 2012).
Chemical Reactions and Properties
The compound’s chemical reactivity and properties can be influenced by its functional groups and molecular structure. For instance, the presence of the triazaspiro[4.5]decane core and acetamide functionalities suggest potential for engaging in various chemical reactions, including nucleophilic substitutions and cycloadditions. The theoretical and experimental characterization of similar molecules provides insights into their reactivity patterns and interaction mechanisms with biological targets (Pandya & Joshi, 2021).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystallinity, can be deduced from its molecular structure. For example, the presence of both hydrophobic (isopropyl and m-tolyl groups) and potentially hydrophilic (acetamide) regions in the molecule could affect its solubility in different solvents. Computational studies, alongside experimental determinations, offer valuable information on these aspects, contributing to a comprehensive understanding of the molecule’s behavior in various environments (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are integral to understanding the compound's interactions and stability. Theoretical studies, including density functional theory (DFT) calculations, can predict the compound’s electronic structure, providing insights into its chemical properties and reactivity. Experimental studies complement these predictions, offering a detailed view of the molecule's behavior in chemical reactions (Rajanarendar et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide belongs to a class of chemicals that have been the subject of extensive research due to their potential biological activities. Research efforts have been directed towards the synthesis of novel compounds with triazaspirodecane structures, such as the ones described by Rajanarendar et al. (2010), who synthesized isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones showing significant biological activity against various standard strains (Rajanarendar et al., 2010).
Anticancer and Antimicrobial Potential
Compounds with structures related to N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have demonstrated anticancer and antimicrobial potential. For instance, Akhter et al. (2023) explored the anti-liver carcinoma effects of triazole-coupled acetamide derivatives against the HepG2 cell line, with certain derivatives showing promising anti-proliferative activity (Akhter et al., 2023). Moreover, new spirothiazolidinone derivatives were evaluated for their antiviral activity, revealing strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of spiro compounds in developing new antiviral molecules (Apaydın et al., 2020).
Chemical Synthesis and Molecular Docking
The chemical synthesis of compounds related to N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide and their subsequent evaluation through molecular docking studies have been pivotal in understanding their potential pharmacological activities. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-7-9-21(10-8-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-6-4-5-18(3)15-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCVNYTHLYLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)




![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
